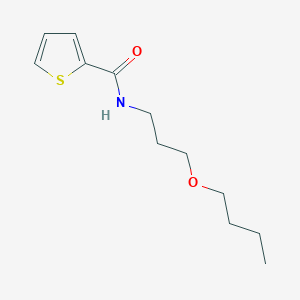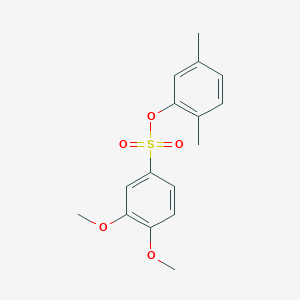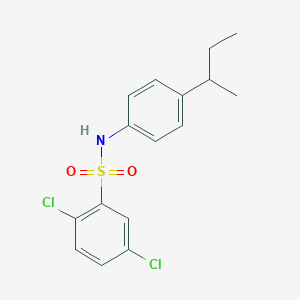![molecular formula C17H19N3O6S B4887579 4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4887579.png)
4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzenesulfonamide, commonly known as MNPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MNPS belongs to the class of sulfonamide compounds and has been found to exhibit potent inhibitory activity against various enzymes, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of MNPS involves the inhibition of specific enzymes, which leads to a reduction in their activity. MNPS binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This mechanism of action is similar to that of other sulfonamide compounds, which are known to exhibit potent inhibitory activity against various enzymes.
Biochemical and Physiological Effects:
MNPS has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, which leads to a reduction in the production of bicarbonate ions and an increase in the acidity of the body fluids. MNPS has also been shown to inhibit the activity of matrix metalloproteinases, which can lead to a reduction in the degradation of extracellular matrix proteins and the promotion of tissue repair.
実験室実験の利点と制限
One of the main advantages of MNPS is its potent inhibitory activity against various enzymes, which makes it a promising candidate for the development of new drugs. MNPS is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of MNPS is its potential toxicity, which requires careful handling and storage. MNPS is also relatively unstable and can degrade over time, which can affect its potency and efficacy.
将来の方向性
There are several future directions for the research and development of MNPS. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another potential direction is the identification of new enzymes that can be targeted by MNPS, which can lead to the development of new drugs for the treatment of various diseases. Additionally, the development of new formulations and delivery methods for MNPS can improve its efficacy and reduce its potential toxicity. Further research is needed to fully understand the potential applications of MNPS in the field of medicinal chemistry.
合成法
The synthesis of MNPS is a complex process that involves several steps, including the reaction of 4-nitrobenzenesulfonamide with 4-(4-morpholinyl)aniline in the presence of a suitable catalyst. The resulting intermediate product is then treated with methoxyamine hydrochloride to yield the final product, MNPS. The synthesis of MNPS requires careful attention to detail and precise control of reaction conditions to ensure high yields and purity.
科学的研究の応用
MNPS has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, which plays a critical role in the regulation of pH in the body. MNPS has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This makes MNPS a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
特性
IUPAC Name |
4-methoxy-N-(4-morpholin-4-ylphenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-25-17-7-6-15(12-16(17)20(21)22)27(23,24)18-13-2-4-14(5-3-13)19-8-10-26-11-9-19/h2-7,12,18H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLRNDLRXPYUQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4887501.png)
![methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887509.png)
![3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4887521.png)

![1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B4887558.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B4887565.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B4887567.png)


![1-[(2-bromophenoxy)acetyl]-4-ethylpiperazine](/img/structure/B4887601.png)
![1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B4887608.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide](/img/structure/B4887613.png)

![N~2~-(3,4-dimethoxyphenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4887623.png)